4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with 1,6-dimethyl groups and a piperidin-4-yloxy moiety. The piperidine ring is further modified with a 2-(benzylthio)acetyl group, introducing a sulfur-containing benzyl substituent.
Properties
IUPAC Name |
4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-12-19(13-20(24)22(16)2)26-18-8-10-23(11-9-18)21(25)15-27-14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLVPXVALONCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by CAS Number 2034313-59-0, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure features a piperidine ring substituted with a benzylthioacetyl group and a dimethylpyridinone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034313-59-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridine-based compounds have shown promising results in activating apoptotic pathways in cancer cell lines such as MCF-7 (human breast cancer). One study reported an increase in total apoptosis by approximately 33% when treated with a structurally similar compound .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related thioether compounds have demonstrated effectiveness against various pathogenic bacteria. For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol . This indicates that the benzylthio group may play a crucial role in enhancing antimicrobial efficacy.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of piperidine derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly concerning their agonistic effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control . This suggests that this compound may have potential applications in treating sleep disorders or obesity.
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses can be drawn from related chemical classes:
- Apoptosis Induction : The activation of apoptotic pathways may involve the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The presence of the benzylthio group might enhance membrane permeability or interfere with bacterial metabolic pathways, contributing to its antimicrobial effects.
- Neurotransmitter Modulation : By acting as an agonist at orexin receptors, the compound could influence neurotransmission and neuroendocrine functions.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on MCF-7 Cells : A pyridine-based compound was found to significantly increase apoptosis in MCF-7 cells, suggesting that structural modifications could enhance anticancer efficacy .
- Antibacterial Testing : Benzothioate derivatives were tested against various bacterial strains and demonstrated significant antibacterial activity, indicating that structural components like thioether groups are vital for efficacy .
Scientific Research Applications
The compound 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, with the CAS number 2034313-59-0, is a pyridine derivative that is being explored for its potential biological activities. This compound has a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol.
Potential Applications
- Anticancer Activity: Structurally similar pyridine-based compounds have demonstrated anticancer properties by activating apoptotic pathways in cancer cell lines. For example, a study reported an increase in total apoptosis by approximately 33% in MCF-7 (human breast cancer) cells when treated with a structurally similar compound.
- Antimicrobial Properties: Related thioether compounds have shown effectiveness against various pathogenic bacteria, suggesting that the benzylthio group may enhance antimicrobial efficacy. Benzothioate derivatives, for instance, exhibited good antibacterial activity compared to standard antibiotics like chloramphenicol.
- Neuropharmacological Effects: Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly their agonistic effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control. This suggests potential applications in treating sleep disorders or obesity.
- ** প্রভাবিত mechanisms:**
- Apoptosis Induction: Involves the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism: The benzylthio group might enhance membrane permeability or interfere with bacterial metabolic pathways.
- Neurotransmitter Modulation: The compound could influence neurotransmission and neuroendocrine functions by acting as an agonist at orexin receptors.
Case Studies
- Study on MCF-7 Cells: A pyridine-based compound significantly increased apoptosis in MCF-7 cells, suggesting that structural modifications could enhance anticancer efficacy.
- Antibacterial Testing: Benzothioate derivatives tested against various bacterial strains demonstrated significant antibacterial activity, indicating that structural components like thioether groups are vital for efficacy.
Comparison with Similar Compounds
Structural Features of Analogs
The compound shares structural similarities with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and benzimidazole-based PROTACs. Key differences and similarities include:
Table 1: Structural Comparison
Substituent Effects
- Benzylthio vs. Oxygen-Containing Groups : The benzylthio group in the target compound increases lipophilicity (predicted logP ~3.5) compared to oxygen-based substituents (e.g., methoxy or benzodioxolyl in patent compounds, logP ~2.0–2.8). This may enhance membrane permeability but reduce aqueous solubility .
- Methyl Substitutions: The 1,6-dimethyl groups on the pyridinone core may improve metabolic stability compared to unsubstituted analogs, similar to methyl groups on patent pyrimidinones .
Hypothetical Pharmacological Profiles
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition: Pyridinone cores are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The benzylthio substituent could modulate selectivity compared to benzodioxolyl groups in patent kinase-targeting compounds .
- Metabolic Stability : The sulfur atom may reduce oxidative metabolism compared to ether-linked substituents, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
